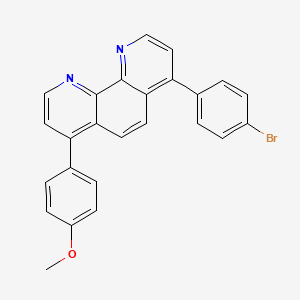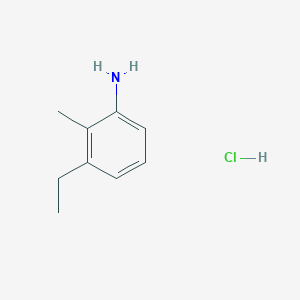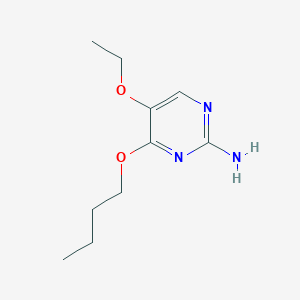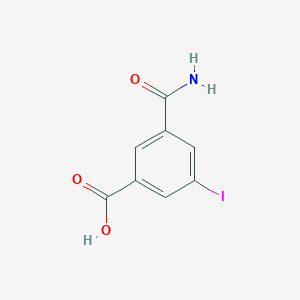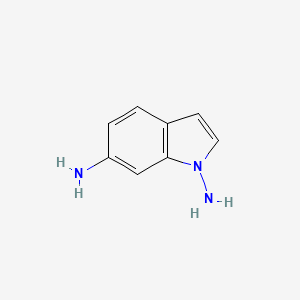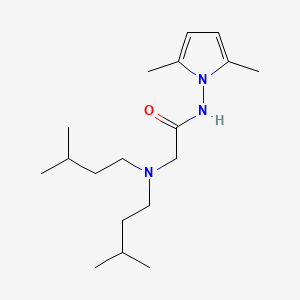
2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and an acetamide moiety linked to a diisopentylamino group. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using appropriate alkylating agents.
Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the pyrrole derivative.
Introduction of the Diisopentylamino Group: The final step involves the attachment of the diisopentylamino group to the acetamide moiety through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring and acetamide moiety.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2,5-Dimethylpyrrol-1-yl)alkanals
- 2-(Pyrrol-1-yl)alkanals
- 2-(2,5-Dimethylpyrrol-1-yl)alkan-1-ones
Uniqueness
2-(Diisopentylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the diisopentylamino group. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
20627-24-1 |
|---|---|
分子式 |
C18H33N3O |
分子量 |
307.5 g/mol |
IUPAC名 |
2-[bis(3-methylbutyl)amino]-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C18H33N3O/c1-14(2)9-11-20(12-10-15(3)4)13-18(22)19-21-16(5)7-8-17(21)6/h7-8,14-15H,9-13H2,1-6H3,(H,19,22) |
InChIキー |
OYFWSORRBDVNKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1NC(=O)CN(CCC(C)C)CCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
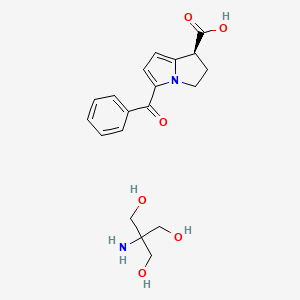
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

